Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside
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Overview
Description
Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside is a complex oligosaccharide derivative. It is a vital compound used in various applications, particularly in the field of glycosylation processes. This compound is known for its role as a precursor in the synthesis of glycosylated products, which are essential in biomedical research and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside involves multiple steps. The process typically starts with the protection of hydroxyl groups followed by glycosylation reactions. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the purity and integrity of the compound. The use of advanced technologies such as high-throughput screening and precision genome editing further enhances the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to alter its chemical structure.
Substitution: This involves the replacement of one functional group with another, typically using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different glycosylated derivatives, while reduction can produce simpler sugar molecules .
Scientific Research Applications
Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex glycosylated molecules.
Biology: Plays a role in studying glycosylation processes and their impact on cellular functions.
Medicine: Involved in drug development, particularly in creating glycosylated drugs that can target specific diseases.
Industry: Utilized in the production of various glycosylated products for commercial use
Mechanism of Action
The mechanism of action of Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by participating in glycosylation processes, which are crucial for various biological functions. The molecular targets include enzymes and proteins involved in these processes, and the pathways often involve complex biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranoside
- Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside
Uniqueness
Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside is unique due to its specific glycosylation pattern and its ability to act as a precursor in the synthesis of various glycosylated products. This uniqueness makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C15H27NO11 |
---|---|
Molecular Weight |
397.37 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14-,15+/m1/s1 |
InChI Key |
USJPBCYUZSGJII-HRFDEUMXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)OC)CO)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |
Origin of Product |
United States |
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